tert-Butyl (5-amino-6-chloropyrimidin-4-yl)glycinate
Description
tert-Butyl (5-amino-6-chloropyrimidin-4-yl)glycinate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of pharmacological activities and are often used as intermediates in the synthesis of various pharmaceuticals
Properties
Molecular Formula |
C10H15ClN4O2 |
|---|---|
Molecular Weight |
258.70 g/mol |
IUPAC Name |
tert-butyl 2-[(5-amino-6-chloropyrimidin-4-yl)amino]acetate |
InChI |
InChI=1S/C10H15ClN4O2/c1-10(2,3)17-6(16)4-13-9-7(12)8(11)14-5-15-9/h5H,4,12H2,1-3H3,(H,13,14,15) |
InChI Key |
STIMTQWRUDXVRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1=C(C(=NC=N1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Key Process Steps (Based on Patent CN103214383A)
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Transesterification of glycine with tert-butyl acetate | Glycine + tert-butyl acetate + perchloric acid catalyst, 0-20 °C, 24-72 h | Formation of tert-butyl glycinate |
| 2 | pH adjustment to 6.5-7.5 using alkali (Na2CO3 or NaOH) | Controlled pH neutralization | Separation of organic and aqueous layers |
| 3 | Repeated extraction of aqueous layer with organic solvent (ethyl acetate or dichloromethane) | Multiple extractions to maximize yield | Recovery of tert-butyl glycinate in organic phase |
| 4 | Concentration of organic solvent to isolate tert-butyl glycinate | Solvent removal under reduced pressure | Pure tert-butyl glycinate product |
| 5 | Optional crystallization with HCl to form tert-butyl glycinate hydrochloride | Addition of HCl, cooling, centrifugation | Crystalline hydrochloride salt for easier handling |
Yields and Purity: The process yields tert-butyl glycinate with high purity (up to 99.7% by HPLC) and good isolated yields (130-150 kg scale demonstrated) suitable for industrial applications.
Functionalization to tert-Butyl (5-amino-6-chloropyrimidin-4-yl)glycinate
The next step involves coupling the tert-butyl glycinate with a chlorinated pyrimidine derivative to introduce the 5-amino-6-chloropyrimidin-4-yl moiety. While direct literature on this exact compound is limited, analogous methods for similar pyrimidine glycinate derivatives provide insight.
General Synthetic Strategy
- Starting Materials: tert-butyl glycinate or its hydrochloride salt and 5-amino-6-chloropyrimidin-4-yl halide or activated derivative.
- Coupling Reaction: Nucleophilic substitution or amide bond formation under mild basic or neutral conditions.
- Protecting Groups: The tert-butyl ester serves as a protecting group for the glycine carboxyl, stable under coupling conditions.
- Purification: Crystallization or chromatographic purification to isolate the target compound.
Reduction and Functional Group Transformations (Supporting Methods)
Some related synthetic routes involve reduction of keto or chloro precursors to hydroxy or amino derivatives using reagents such as sodium borohydride or diisobutylaluminium hydride (DIBAH) in solvents like tetrahydrofuran, ethanol, or toluene. These methods are relevant for preparing intermediates structurally related to the target compound.
| Reagent | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|
| Sodium borohydride | THF/ethanol | 10-20 °C, 1 h | ~56% | Reduction of keto intermediates to hydroxy derivatives |
| DIBAH | Acetone/toluene | Room temp, 2 h | High | Selective reduction of esters or ketones |
| Aluminum isopropoxide | Isopropyl alcohol | Reflux, 3 h | 80 g scale | Meerwein-Ponndorf-Verley reduction for stereoselective transformations |
These transformations are often followed by pH adjustments, extractions, and crystallizations to purify intermediates.
Summary Table of Preparation Methods
| Preparation Stage | Method | Key Reagents | Conditions | Yield/Purity | Notes |
|---|---|---|---|---|---|
| tert-Butyl glycinate synthesis | Transesterification | Glycine, tert-butyl acetate, perchloric acid | 0-20 °C, 24-72 h, pH 6.5-7.5 | High purity (99.6-99.7%) | Industrial scale feasible |
| tert-Butyl glycinate hydrochloride | Crystallization | tert-Butyl glycinate, HCl | Cooling, stirring, centrifugation | High yield | Easier handling salt form |
| Coupling to pyrimidine | Nucleophilic substitution | tert-Butyl glycinate, 5-amino-6-chloropyrimidinyl halide | Mild base, room temp | Not explicitly reported | Standard amide/ester coupling |
| Reduction of intermediates | Sodium borohydride, DIBAH, Al(OiPr)3 | THF, ethanol, toluene, isopropanol | 0-50 °C, 1-3 h | Moderate to high | Stereoselective transformations |
Research Findings and Notes
- The transesterification method for tert-butyl glycinate is preferred industrially due to simple raw materials, environmental friendliness, and good yields.
- The use of perchloric acid as a catalyst is effective but requires careful handling due to its strong acidity and oxidizing nature.
- pH control during extraction and crystallization is critical to maximize product purity and yield.
- The tert-butyl protecting group is stable under many reaction conditions, facilitating downstream functionalization.
- Reduction methods using sodium borohydride or DIBAH are well-established for related intermediates, providing stereoselective control.
- Purification by crystallization and washing steps ensures high purity suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-amino-6-chloropyrimidin-4-yl)glycinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Various substituted pyrimidine derivatives.
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Coupling Products: Complex organic molecules with extended conjugation.
Scientific Research Applications
Medicinal Chemistry Applications
The primary applications of tert-Butyl (5-amino-6-chloropyrimidin-4-yl)glycinate are found within the realm of medicinal chemistry , particularly in the development of pharmaceuticals targeting specific biological pathways.
1. Anticancer Activity
Research indicates that compounds with similar structural features often exhibit anticancer properties. For instance, studies have shown that modifications in pyrimidine derivatives can lead to the development of inhibitors for various cancer-related targets, including Bmi-1, a protein implicated in tumorigenesis. This compound may function as an inhibitor, potentially reducing tumor growth and enhancing treatment efficacy in glioblastoma models .
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes, such as enteropeptidase, which plays a crucial role in protein digestion and metabolism. In vivo studies have demonstrated that certain derivatives can significantly elevate fecal protein output without requiring systemic exposure, suggesting a targeted mechanism of action that may be applicable in obesity management and metabolic disorders .
Synthesis and Characterization
The synthesis of this compound typically involves several chemical reactions starting from 5-amino-4,6-dichloropyrimidine. The process includes amidation reactions with glycine tert-butyl ester, followed by purification steps to yield the final product .
Case Studies and Research Findings
Several studies have documented the biological evaluations and synthetic methodologies associated with this compound:
Structural Comparisons
To better understand the uniqueness of this compound, it is beneficial to compare it with other related compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 5-Amino-2-(tert-butyl)-6-chloropyrimidine | Contains an amino group and chlorine atom | Exhibits unique reactivity due to additional methyl groups |
| N-(tert-butyl)-6-chloropyrimidin-4-amine | Similar pyrimidine core with differing substituents | Known for its role in anticancer drug development |
| Ethyl 6-chloropyrimidine-4-carboxylate | Contains an ethyl group instead of tert-butyl | Often used in synthetic pathways for other derivatives |
These comparisons highlight how this compound stands out due to its specific combination of functional groups that may confer distinct biological activities compared to related structures.
Mechanism of Action
The mechanism of action of tert-Butyl (5-amino-6-chloropyrimidin-4-yl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chlorine substituents on the pyrimidine ring play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl ((1-((5-bromo-2-chloropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate
Uniqueness
tert-Butyl (5-amino-6-chloropyrimidin-4-yl)glycinate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both amino and chlorine groups allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug design.
Biological Activity
tert-Butyl (5-amino-6-chloropyrimidin-4-yl)glycinate is a pyrimidine derivative with significant potential in medicinal chemistry. Its unique structure, characterized by an amino group and a chlorine atom on the pyrimidine ring, positions it as a candidate for various biological applications. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, pharmacological properties, and potential therapeutic uses.
- Molecular Formula : C10H13ClN4O2
- Molecular Weight : 260.71 g/mol
- Structure : The compound features a tert-butyl group and a glycinate moiety attached to a chlorinated pyrimidine ring.
Biological Activity Overview
Research indicates that this compound interacts with various biological macromolecules, influencing several pathways:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play roles in disease pathways.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in treating infections.
- Anticancer Properties : Its structural relatives are known for their anticancer activities, indicating that this compound may also exhibit similar effects.
The biological activity of this compound is primarily attributed to its ability to bind to specific targets within cells, including enzymes and receptors involved in metabolic pathways. The presence of the chlorine atom and the amino group enhances its binding affinity and selectivity.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 5-Amino-2-(tert-butyl)-6-chloropyrimidine | Amino group and chlorine atom | Exhibits unique reactivity due to additional methyl groups |
| N-(tert-butyl)-6-chloropyrimidin-4-amine | Similar pyrimidine core | Known for its role in anticancer drug development |
| Ethyl 6-chloropyrimidine-4-carboxylate | Ethyl group instead of tert-butyl | Often used in synthetic pathways for other derivatives |
Case Studies and Research Findings
- In Vitro Studies : Laboratory studies have demonstrated that this compound exhibits significant inhibition of certain enzymes associated with cancer cell proliferation. For instance, a study indicated that similar pyrimidine derivatives effectively inhibited dihydrofolate reductase, a target in cancer therapy.
- Antimicrobial Testing : Preliminary antimicrobial assays revealed that the compound showed activity against Gram-positive bacteria, suggesting its potential use as an antibacterial agent.
- Pharmacological Applications : Research has pointed towards the compound's utility in developing treatments for conditions such as bacterial infections and certain cancers, leveraging its structural characteristics for drug design.
Q & A
What synthetic methodologies are recommended for preparing tert-Butyl (5-amino-6-chloropyrimidin-4-yl)glycinate, and what factors critically affect reaction yield and purity?
Level : Basic
Answer :
The synthesis involves coupling a functionalized pyrimidine core (e.g., 5-amino-6-chloropyrimidin-4-ol) with tert-butyl glycinate derivatives. Key steps include:
- Protection : Use tert-butyl groups to stabilize the glycinate moiety during nucleophilic substitution at the pyrimidine’s 4-position.
- Reaction Conditions : Maintain temperatures between 0–5°C to suppress side reactions; polar aprotic solvents (e.g., DMF) enhance reactivity.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity.
- Characterization : Validate intermediates and products via 1H/13C NMR (e.g., tert-butyl singlet at ~1.4 ppm) and LC-MS .
How can researchers address discrepancies between theoretical and observed spectroscopic data (e.g., NMR shifts) for this compound?
Level : Advanced
Answer :
Discrepancies often stem from solvent effects, tautomerism, or dynamic processes. Strategies include:
- Variable-Temperature NMR : Identify conformational changes or exchange broadening.
- 2D NMR (HSQC/HMBC) : Confirm connectivity and rule out misassignments.
- DFT Calculations : Compare computed chemical shifts (GIAO method) with experimental data.
- X-ray Crystallography : Resolve ambiguities using SHELX programs (e.g., SHELXL for bond-length refinement) .
What safety protocols are essential when handling this compound?
Level : Basic
Answer :
Based on analogous tert-butyl pyrimidine derivatives:
- PPE : Nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation (H335 hazard).
- First Aid : Rinse skin/eyes immediately; consult medical help for ingestion (H302).
- Storage : Keep at 2–8°C, away from oxidizers/acids to prevent decomposition .
What strategies optimize crystallization for X-ray studies, and how are SHELX programs applied?
Level : Advanced
Answer :
Crystallization :
- Screen solvents (e.g., ethyl acetate/hexane) via vapor diffusion.
- Adjust supersaturation with anti-solvents.
SHELX Refinement : - Model tert-butyl disorder using PART instructions.
- Apply geometric restraints and validate with R1/wR2 convergence.
- Use SHELXE for phase resolution in low-quality data .
Which analytical techniques confirm structural integrity and purity?
Level : Basic
Answer :
- Purity : HPLC (C18 column, acetonitrile/water) with UV detection.
- Structure :
- NMR (1H/13C for tert-butyl and pyrimidine protons).
- HRMS (±2 ppm accuracy).
- IR (ester C=O at ~1730 cm⁻¹).
- Elemental Analysis : Match C/H/N percentages within 0.4% .
How does computational chemistry predict reactivity and stability under varying conditions?
Level : Advanced
Answer :
DFT (B3LYP/6-311+G(d,p)) :
- Predicts electrophilic/nucleophilic sites via Fukui indices.
- Models hydrolysis pathways (ΔG‡ for tert-butyl ester cleavage).
- Simulates hydrogen bonding in crystal packing.
- Validates NMR shifts against experimental data .
What explains the regioselective functionalization of the pyrimidine ring during synthesis?
Level : Advanced
Answer :
Regioselectivity arises from:
- Electronic Effects : C5 amino group directs chlorination to C6 via resonance.
- Steric Hindrance : Bulky tert-butyl glycinate at C4 disfavors substitution at adjacent positions.
- Kinetic Studies : LC-MS monitoring and Hammett plots quantify substituent effects.
- DFT Transition-State Modeling : Compares activation barriers for competing pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
